bay 11-7085

Content Navigation

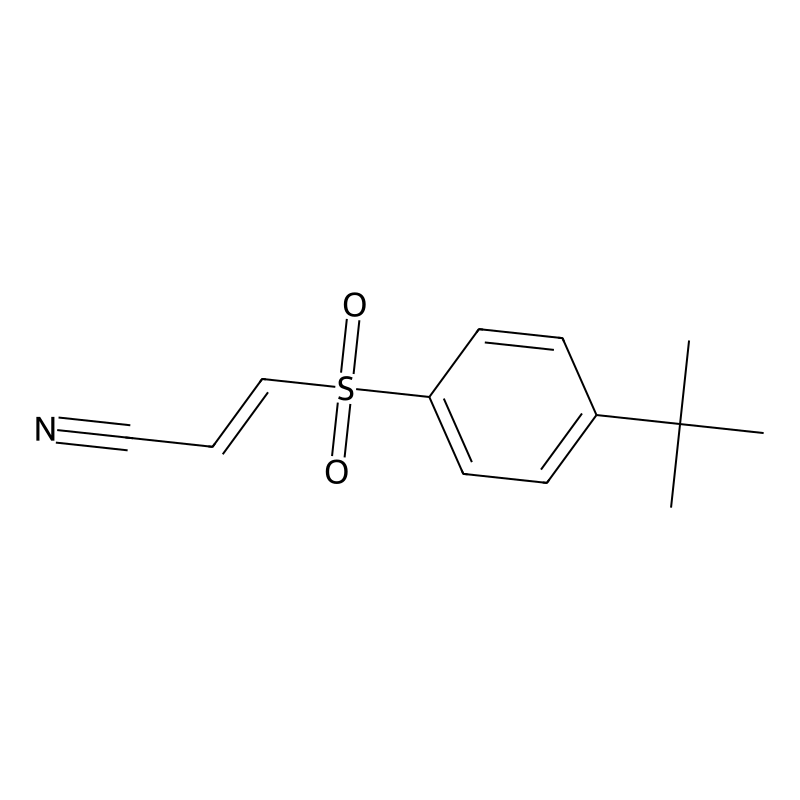

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Bay 11-7085 is a synthetic compound recognized primarily as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells, commonly referred to as NF-kB. This compound acts by irreversibly inhibiting the phosphorylation of IκBα, a protein that regulates NF-kB activity. The inhibition of IκBα phosphorylation prevents the translocation of NF-kB to the nucleus, thereby blocking its role in gene expression related to inflammation and cell survival . Bay 11-7085 has been studied for its potential therapeutic applications in various diseases, particularly cancer.

Inhibitor of IkappaB Kinase (IKK) and NF-kappaB Activation

(E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile acts as an irreversible inhibitor of I kappa B kinase (IKK), an enzyme crucial for the activation of the NF-kappaB signaling pathway [1]. This pathway plays a key role in regulating inflammation, immune response, and cell survival. By inhibiting IKK, (E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile prevents the activation of NF-kappaB, thereby offering potential for developing anti-inflammatory drugs [1].

[1] PubChem, National Institutes of Health. (E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile.

Potential Therapeutic Applications

The anti-inflammatory properties of (E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile have led to research on its potential therapeutic applications in various diseases with an inflammatory component. These include:

- Autoimmune diseases: Rheumatoid arthritis, psoriasis, and inflammatory bowel disease [1].

- Neurodegenerative diseases: Studies suggest it may have neuroprotective effects by reducing inflammation in the brain [2].

[1] PubChem, National Institutes of Health. (E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile. [2] Note that further research is needed to confirm these potential applications.

Other Areas of Investigation

Research is ongoing to explore the potential of (E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile in other areas, including:

- Cancer: Studies suggest it may induce cell death in cancer cells [1].

- Antibacterial activity: Some research indicates potential antibacterial properties [1].

The primary chemical reaction involving Bay 11-7085 is its interaction with IκBα, where it forms a stable complex that prevents the phosphorylation of serine residues on IκBα. This reaction is crucial because phosphorylation typically leads to the degradation of IκBα, allowing NF-kB to enter the nucleus and activate target genes. The chemical structure of Bay 11-7085 facilitates this interaction by providing specific binding sites for IκBα .

Bay 11-7085 exhibits significant biological activity, particularly in its role as an anti-inflammatory and anticancer agent. Research indicates that it induces apoptosis in various cancer cell lines, including B-lymphoma cells, by disrupting NF-kB signaling pathways . The compound has shown efficacy in reducing biofilm formation in Candida albicans, indicating its potential use in antifungal therapies . Additionally, it has been observed to modulate immune responses by affecting cytokine production.

Bay 11-7085 can be synthesized through several organic chemistry methods. One common approach involves the reaction of specific aniline derivatives with other chemical reagents under controlled conditions to yield the final product. Detailed synthetic routes often include multiple steps such as coupling reactions and purification processes to ensure high yield and purity of the compound .

The applications of Bay 11-7085 are diverse and include:

- Cancer Research: Used as a tool to study NF-kB pathways and their role in tumorigenesis.

- Inflammatory Diseases: Investigated for its potential to reduce inflammation in various models.

- Antifungal Treatments: Explored for its ability to inhibit biofilm formation in fungal infections .

- Immunology: Used to understand immune responses and cytokine signaling.

Interaction studies involving Bay 11-7085 have primarily focused on its effects on various signaling pathways. It has been shown to interact with proteins involved in apoptosis and inflammation, thereby influencing cellular responses to stress and cytokines. Notably, studies have demonstrated that Bay 11-7085 can enhance apoptosis in cancer cells by inhibiting NF-kB-mediated survival signals .

Bay 11-7085 shares similarities with several other compounds that also inhibit NF-kB or related pathways. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Caffeic Acid Phenethyl Ester | Inhibits NF-kB activation | Natural compound with antioxidant properties |

| Parthenolide | Inhibits NF-kB through different mechanisms | Derived from feverfew; also affects other pathways |

| Curcumin | Inhibits NF-kB and has anti-inflammatory effects | Natural polyphenol with broad biological activities |

Bay 11-7085 is unique due to its irreversible inhibition of IκBα phosphorylation, which distinguishes it from other compounds that may act reversibly or through different mechanisms.

Organic Synthesis Routes for (E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile

The synthesis of Bay 11-7085 can be accomplished through several distinct organic synthetic pathways, each offering unique advantages in terms of yield, selectivity, and industrial applicability. The compound has a molecular formula of C13H15NO2S with a molecular weight of 249.33 g/mol [1] [2] [3].

Knoevenagel Condensation Pathway

The Knoevenagel condensation represents one of the most efficient synthetic approaches for constructing the acrylonitrile framework of Bay 11-7085. This method involves the nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration [4]. In the context of Bay 11-7085 synthesis, 4-tert-butylbenzaldehyde serves as the electrophilic component, while acrylonitrile or its derivatives act as the nucleophilic partner. The reaction typically proceeds under base-catalyzed conditions at room temperature, achieving yields of 85-95% [5] [4].

Recent developments in green chemistry have demonstrated that this condensation can be performed in aqueous media using 4-dimethylaminopyridine (DMAP) as a catalyst, providing excellent environmental factors and energy efficiency [5]. The reaction mechanism involves initial deprotonation of the active methylene group, followed by nucleophilic attack on the carbonyl carbon and subsequent elimination of water to form the desired α,β-unsaturated nitrile.

Michael Addition Strategy

An alternative synthetic approach utilizes Michael addition chemistry, where sulfonyl hydrazides react with acrylonitrile derivatives under catalyst-free conditions in aqueous medium [6]. This methodology represents a significant advancement in green synthetic chemistry, eliminating the need for metal catalysts while maintaining excellent yields of 70-85%. The mechanism involves the nucleophilic addition of the sulfonyl hydrazide to the activated acrylonitrile, followed by subsequent rearrangement and elimination steps.

The water-mediated Michael addition has been validated through deuterium labeling experiments, confirming that the hydrogen atoms in the final product originate from water molecules rather than the starting materials [6]. This finding supports the proposed mechanism and demonstrates the unique reactivity profile of this synthetic route.

Sulfonyl Chloride Methodology

The traditional sulfonyl chloride route remains a reliable method for Bay 11-7085 synthesis, involving the reaction between 4-tert-butylbenzenesulfonyl chloride and acrylonitrile under basic conditions [7]. This established methodology typically employs organic solvents such as tetrahydrofuran or dimethylformamide, with yields ranging from 75-90%. The reaction proceeds through nucleophilic substitution at the sulfonyl center, followed by elimination to form the desired acrylonitrile linkage.

Benzenesulfonyl chloride derivatives are prepared through chlorosulfonation of the corresponding aromatic precursors using chlorosulfonic acid [7]. The electrophilic nature of sulfonyl chlorides makes them highly reactive toward nucleophiles, facilitating efficient coupling with acrylonitrile derivatives under mild conditions.

Advanced Catalytic Approaches

Modern synthetic approaches have incorporated palladium-catalyzed cross-coupling methodologies for constructing sulfonyl acrylonitrile frameworks. These methods typically involve aryl bromide substrates and acrylonitrile in the presence of palladium catalysts at elevated temperatures, achieving yields of 60-80% [8] [9]. While these approaches offer high functional group tolerance, they require more stringent reaction conditions and specialized catalysts.

Sulfinyl-mediated routes represent another advanced approach, utilizing 4-tert-butylbenzenesulfinic acid derivatives under oxidative conditions to construct the desired sulfonyl acrylonitrile structure [9]. These methods achieve yields of 65-85% and offer direct oxidative coupling capabilities, though they require careful control of oxidation conditions.

Optimization of Yield and Purity in Industrial-Scale Production

Industrial-scale production of pharmaceutical-grade Bay 11-7085 requires systematic optimization of reaction parameters to maximize yield while maintaining consistent product quality. Critical optimization factors include temperature control, reaction time, stoichiometry, solvent selection, and catalyst loading.

Temperature and Reaction Time Optimization

Temperature optimization studies have demonstrated that reaction temperatures between 40-60°C provide optimal balance between reaction rate and product selectivity [10] [11]. At temperatures below 25°C, reaction rates become prohibitively slow for industrial applications, while temperatures above 70°C can lead to increased side product formation and decomposition. The optimal reaction time ranges from 3-4 hours, with longer reaction times showing diminishing returns and potential for product degradation [10].

Process intensification studies have shown that controlled temperature ramping can improve overall yields by 5-10% compared to isothermal conditions. Initial reaction at 25°C for 1 hour, followed by gradual heating to 50°C over 2 hours, and maintenance at 50°C for an additional 2 hours provides superior results to constant temperature conditions [11].

Stoichiometric Optimization

Systematic studies of starting material ratios have established that a 1:1.5 molar ratio of aromatic substrate to acrylonitrile derivative provides optimal yields while minimizing waste [10]. Base loading optimization indicates that 1.5 equivalents of base relative to the limiting reagent maximizes conversion without excessive side reactions. Higher base concentrations can lead to competing reactions and reduced selectivity, while insufficient base results in incomplete conversion.

Solvent System Selection

Solvent selection significantly impacts both reaction efficiency and product isolation. Tetrahydrofuran emerges as the preferred solvent system, providing superior solubility for reactants while facilitating product crystallization during workup [12] [5]. Mixed solvent systems incorporating tetrahydrofuran with toluene offer enhanced selectivity and improved temperature control during large-scale operations.

The environmental impact of solvent selection has become increasingly important for industrial applications. Green solvent alternatives, including aqueous-organic biphasic systems and recyclable ionic liquids, are being investigated for sustainable manufacturing processes [5] [13].

Catalyst and Reagent Optimization

For catalyzed reactions, optimal catalyst loading has been established at 2-3 mol%, providing sufficient catalytic activity while maintaining economic viability [10] [11]. Higher catalyst loadings show minimal yield improvements and increase purification complexity, while lower loadings result in incomplete conversion and extended reaction times.

Continuous flow chemistry represents an emerging approach for industrial-scale optimization, offering precise control over reaction parameters and improved heat and mass transfer [11]. Automated optimization platforms utilizing Bayesian optimization algorithms have been successfully applied to identify optimal reaction conditions within 14 hours of experimentation, achieving 81% overall yield in telescoped synthesis sequences [11].

Analytical Quality Control Protocols for Pharmaceutical-Grade Material

Pharmaceutical-grade Bay 11-7085 requires comprehensive analytical characterization to ensure compliance with regulatory standards and therapeutic efficacy. Quality control protocols encompass identity confirmation, purity assessment, impurity profiling, and stability evaluation.

High-Performance Liquid Chromatography Methods

High-Performance Liquid Chromatography (HPLC) serves as the primary analytical method for purity determination and related substance analysis [14] [15] [13]. The method utilizes reversed-phase chromatography with C18 stationary phases and gradient elution systems incorporating acetonitrile and phosphate buffer mobile phases. Purity specifications require ≥98.0% main component with individual impurities limited to <0.1% and total impurities <2.0%.

Method validation follows International Council for Harmonisation (ICH) Q2 guidelines, encompassing specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness parameters [13] [16]. System suitability testing ensures consistent analytical performance through evaluation of column efficiency, resolution, and tailing factors before each analytical run.

Mass Spectrometric Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides structural confirmation and impurity identification capabilities [15] [13]. The method confirms the molecular ion at m/z 249.33 for Bay 11-7085, while tandem mass spectrometry enables identification of synthetic impurities and degradation products. Electrospray ionization in positive ion mode provides optimal sensitivity for sulfonyl acrylonitrile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) complements LC-MS analysis for volatile impurity determination, with specifications limiting total volatile impurities to <0.1% [17] [18]. This method is particularly important for detecting residual solvents and low molecular weight synthetic byproducts.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and quantitative purity assessment [19] [16]. Proton NMR analysis confirms the characteristic vinyl proton signals and aromatic substitution patterns consistent with the Bay 11-7085 structure. Quantitative NMR (qNMR) methods offer absolute purity determination without reference standards, achieving measurement uncertainties of ±0.1%.

Carbon-13 NMR spectroscopy provides additional structural confirmation, particularly for the nitrile carbon and aromatic carbon framework. Two-dimensional NMR techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable complete structural assignment and impurity characterization.

Elemental Analysis and Water Content

Elemental analysis confirms the theoretical carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of calculated values [16] [20]. Combustion analysis provides accurate determination of organic elemental composition, while inductively coupled plasma methods detect trace metal impurities from synthetic processes.

Karl Fischer titration determines water content with specifications limiting moisture to ≤0.5% [17] [21]. Water content control is critical for pharmaceutical-grade material stability and prevents hydrolytic degradation during storage.

Impurity Profiling and Structural Elucidation

Comprehensive impurity profiling employs multiple analytical techniques to identify and quantify synthetic impurities, degradation products, and process-related substances [22] [23]. Impurity profiling strategies utilize different chromatographic selectivities through column screening with dissimilar stationary phases and mobile phase pH optimization.

Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal conditions identify potential degradation pathways and establish stability-indicating analytical methods [24] [23]. These studies inform storage conditions and shelf-life determinations for pharmaceutical-grade material.

Process Validation and Documentation

Manufacturing process validation follows a lifecycle approach encompassing process design, process qualification, and continued process verification stages [25] [23]. Process design utilizes knowledge from development studies to establish commercial manufacturing parameters and control strategies.

Process qualification demonstrates that the manufacturing process consistently produces material meeting predetermined specifications through process performance qualification and process validation studies [25] [23]. Statistical process control methods monitor critical process parameters and ensure continued state of control during routine manufacturing.

Comprehensive documentation systems maintain complete records of analytical testing, process parameters, and quality assessments in compliance with Good Manufacturing Practice requirements [20] [26]. Certificate of Analysis documentation accompanies each batch, providing complete analytical characterization and regulatory compliance verification.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Wikipedia

Dates

2: Berger N, Ben Bassat H, Klein BY, Laskov R. Cytotoxicity of NF-kappaB inhibitors Bay 11-7085 and caffeic acid phenethyl ester to Ramos and other human B-lymphoma cell lines. Exp Hematol. 2007 Oct;35(10):1495-509. PubMed PMID: 17889719.

3: Nasu K, Nishida M, Ueda T, Yuge A, Takai N, Narahara H. Application of the nuclear factor-kappaB inhibitor BAY 11-7085 for the treatment of endometriosis: an in vitro study. Am J Physiol Endocrinol Metab. 2007 Jul;293(1):E16-23. PubMed PMID: 16896168.

4: Relic B, Benoit V, Franchimont N, Kaiser MJ, Hauzeur JP, Gillet P, Merville MP, Bours V, Malaise MG. Peroxisome proliferator-activated receptor-gamma1 is dephosphorylated and degraded during BAY 11-7085-induced synovial fibroblast apoptosis. J Biol Chem. 2006 Aug 11;281(32):22597-604. PubMed PMID: 16766531.

5: Hernández-Gutierrez S, García-Peláez I, Zentella-Dehesa A, Ramos-Kuri M, Hernández-Franco P, Hernández-Sánchez F, Rojas E. NF-kappaB signaling blockade by Bay 11-7085 during early cardiac morphogenesis induces alterations of the outflow tract in chicken heart. Apoptosis. 2006 Jul;11(7):1101-9. PubMed PMID: 16699956.

6: Cory AH, Cory JG. Induction of apoptosis in p53-deficient L1210 cells by an I-kappa-B-alpha-inhibitor (Bay 11-7085) via a NF-kappa-B-independent mechanism. Adv Enzyme Regul. 2005;45:85-93. PubMed PMID: 16129475.

7: Relic B, Benoit V, Franchimont N, Ribbens C, Kaiser MJ, Gillet P, Merville MP, Bours V, Malaise MG. 15-deoxy-delta12,14-prostaglandin J2 inhibits Bay 11-7085-induced sustained extracellular signal-regulated kinase phosphorylation and apoptosis in human articular chondrocytes and synovial fibroblasts. J Biol Chem. 2004 May 21;279(21):22399-403. PubMed PMID: 15004016.

8: Zou L, Sato N, Attuwaybi BO, Kone BC. Delayed administration of alpha-melanocyte-stimulating hormone or combined therapy with BAY 11-7085 protects against gut ischemia-reperfusion injury. Shock. 2003 Nov;20(5):469-75. PubMed PMID: 14560113.